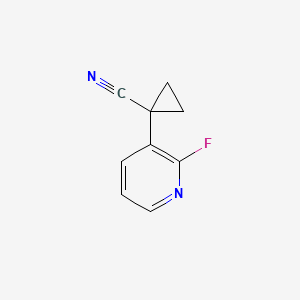
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7FN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 2-position and a nitrile group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 2-fluoropyridine with a cyclopropane precursor under specific conditions. The reaction may involve the use of reagents such as diazomethane or other cyclopropanating agents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the desired product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atom on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
- 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
Uniqueness
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a fluorine atom and a nitrile group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSMZZOERNVENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(N=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/new.no-structure.jpg)
![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide](/img/structure/B2749283.png)
![5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2749284.png)
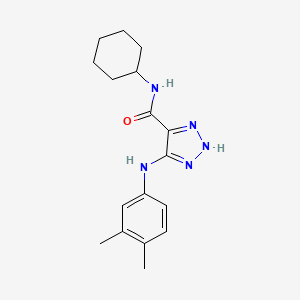
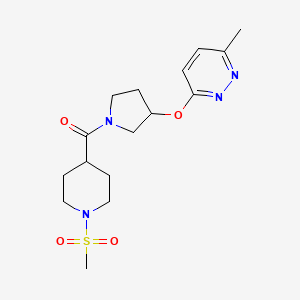
![1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B2749288.png)
![N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2749289.png)
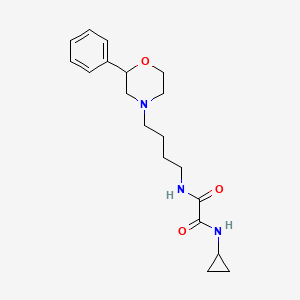
![N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2749292.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2749295.png)
![2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2749296.png)
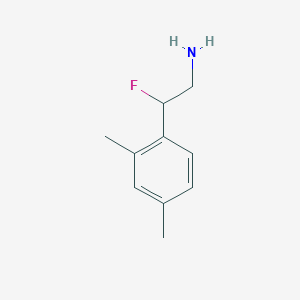
![2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2749301.png)
![N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B2749302.png)
